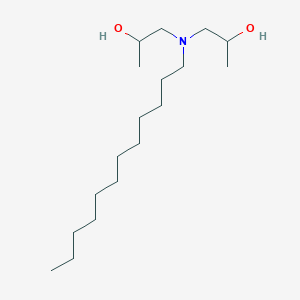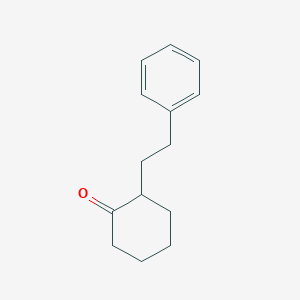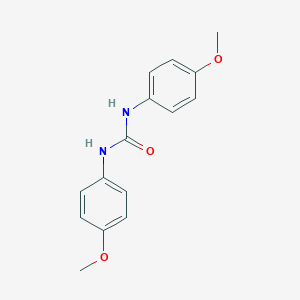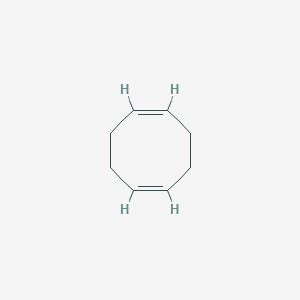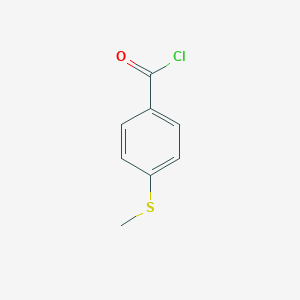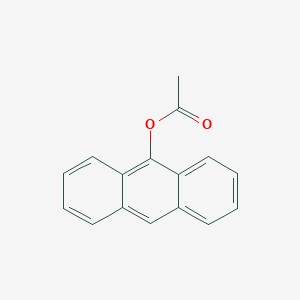
9-Anthryl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Anthryl acetate is an organic compound that belongs to the group of anthracene derivatives. It is widely used in scientific research as a fluorescent probe due to its excellent photophysical properties.
Wirkmechanismus
The mechanism of action of 9-Anthryl acetate is based on its ability to bind to biological molecules and emit fluorescence upon excitation. It can bind to proteins, nucleic acids, and lipids, and its fluorescence properties change depending on the environment it is in. This makes it an excellent tool for studying the structure and function of biomolecules.
Biochemische Und Physiologische Effekte
9-Anthryl acetate has no known biochemical or physiological effects on living organisms. It is considered safe to use in laboratory experiments when handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9-Anthryl acetate in laboratory experiments include its excellent photophysical properties, its ability to bind to a wide range of biological molecules, and its low toxicity. However, it has limitations such as its sensitivity to pH and temperature changes, its tendency to aggregate in solution, and its potential to interfere with biological processes if used in high concentrations.
Zukünftige Richtungen
For the use of 9-Anthryl acetate in scientific research include its application in the development of new diagnostic tools for diseases, the study of protein-protein interactions, and the investigation of biological processes at the single-molecule level. Additionally, the development of new derivatives of 9-Anthryl acetate with improved properties is an area of active research.
Synthesemethoden
The synthesis of 9-Anthryl acetate can be achieved through a Friedel-Crafts acylation reaction between anthracene and acetyl chloride in the presence of aluminum chloride. The reaction yields 9-Anthryl acetate as a white crystalline solid with a melting point of 103-105°C.
Wissenschaftliche Forschungsanwendungen
9-Anthryl acetate is widely used as a fluorescent probe in scientific research due to its excellent photophysical properties. It has a high quantum yield, good photostability, and a long fluorescence lifetime. These properties make it an ideal probe for studying biomolecules and biological processes.
Eigenschaften
CAS-Nummer |
1499-12-3 |
|---|---|
Produktname |
9-Anthryl acetate |
Molekularformel |
C16H12O2 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
anthracen-9-yl acetate |
InChI |
InChI=1S/C16H12O2/c1-11(17)18-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H3 |
InChI-Schlüssel |
JNPODXPXHNFGDL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Kanonische SMILES |
CC(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Andere CAS-Nummern |
1499-12-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



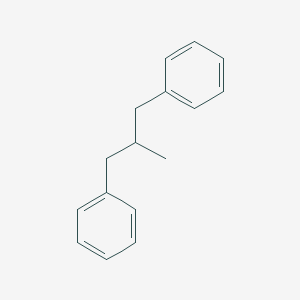
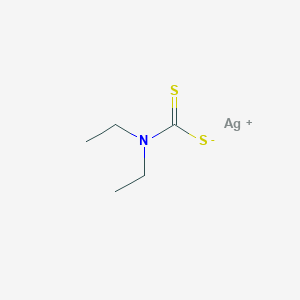
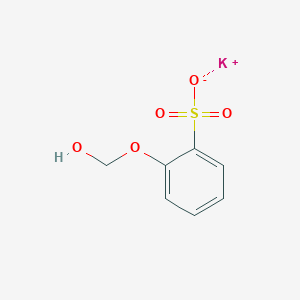
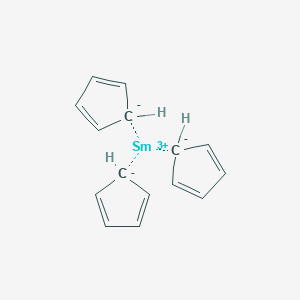
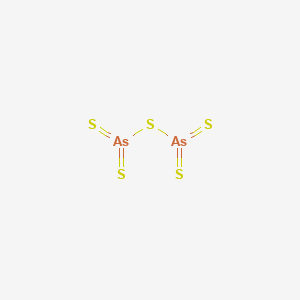
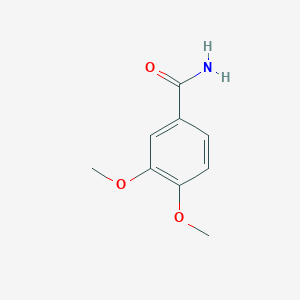
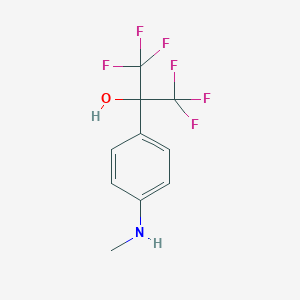

![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)
